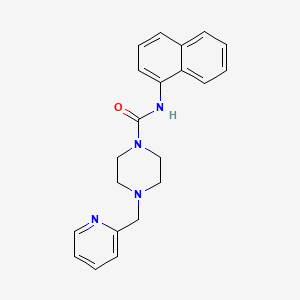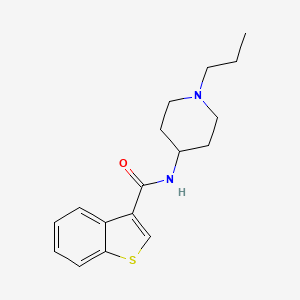![molecular formula C22H15ClF5N3O3 B4669362 N-{3-chloro-4-[4-(2-furoyl)-1-piperazinyl]phenyl}-2,3,4,5,6-pentafluorobenzamide](/img/structure/B4669362.png)
N-{3-chloro-4-[4-(2-furoyl)-1-piperazinyl]phenyl}-2,3,4,5,6-pentafluorobenzamide
説明
N-{3-chloro-4-[4-(2-furoyl)-1-piperazinyl]phenyl}-2,3,4,5,6-pentafluorobenzamide, also known as TAK-659, is a small-molecule inhibitor that targets the Bruton's tyrosine kinase (BTK) enzyme. BTK is a crucial component of the B-cell receptor signaling pathway and plays a vital role in the development and survival of B-cells. TAK-659 has shown promising results in preclinical studies and is being evaluated for its potential therapeutic applications in various B-cell malignancies.
作用機序
N-{3-chloro-4-[4-(2-furoyl)-1-piperazinyl]phenyl}-2,3,4,5,6-pentafluorobenzamide selectively binds to the active site of BTK and inhibits its activity. BTK is a non-receptor tyrosine kinase that plays a critical role in B-cell receptor signaling. Upon binding to antigens, the B-cell receptor activates BTK, which in turn activates downstream signaling pathways that promote B-cell survival and proliferation. Inhibition of BTK by N-{3-chloro-4-[4-(2-furoyl)-1-piperazinyl]phenyl}-2,3,4,5,6-pentafluorobenzamide disrupts these signaling pathways and leads to decreased survival and proliferation of B-cells.
Biochemical and Physiological Effects
N-{3-chloro-4-[4-(2-furoyl)-1-piperazinyl]phenyl}-2,3,4,5,6-pentafluorobenzamide has been shown to have potent anti-tumor activity in preclinical models of B-cell malignancies. In addition to its effects on B-cells, N-{3-chloro-4-[4-(2-furoyl)-1-piperazinyl]phenyl}-2,3,4,5,6-pentafluorobenzamide has also been shown to inhibit the activity of other kinases, including interleukin-2-inducible T-cell kinase (ITK) and Tec kinase. ITK is a kinase that is primarily expressed in T-cells and plays a role in T-cell receptor signaling. Tec kinase is a kinase that is expressed in various cell types and plays a role in multiple signaling pathways. Inhibition of these kinases by N-{3-chloro-4-[4-(2-furoyl)-1-piperazinyl]phenyl}-2,3,4,5,6-pentafluorobenzamide may contribute to its anti-tumor effects.
実験室実験の利点と制限
N-{3-chloro-4-[4-(2-furoyl)-1-piperazinyl]phenyl}-2,3,4,5,6-pentafluorobenzamide has several advantages as a research tool in the study of B-cell malignancies. It is a highly selective inhibitor of BTK and has shown potent anti-tumor activity in preclinical models. N-{3-chloro-4-[4-(2-furoyl)-1-piperazinyl]phenyl}-2,3,4,5,6-pentafluorobenzamide is also orally bioavailable, which makes it a convenient tool for in vivo studies. However, N-{3-chloro-4-[4-(2-furoyl)-1-piperazinyl]phenyl}-2,3,4,5,6-pentafluorobenzamide has some limitations as a research tool. It has a relatively short half-life in vivo, which may limit its effectiveness in long-term studies. In addition, N-{3-chloro-4-[4-(2-furoyl)-1-piperazinyl]phenyl}-2,3,4,5,6-pentafluorobenzamide has not yet been tested in clinical trials, so its safety and efficacy in humans are not yet fully understood.
将来の方向性
There are several potential future directions for the study of N-{3-chloro-4-[4-(2-furoyl)-1-piperazinyl]phenyl}-2,3,4,5,6-pentafluorobenzamide. One area of interest is the development of combination therapies that include N-{3-chloro-4-[4-(2-furoyl)-1-piperazinyl]phenyl}-2,3,4,5,6-pentafluorobenzamide and other targeted agents. For example, N-{3-chloro-4-[4-(2-furoyl)-1-piperazinyl]phenyl}-2,3,4,5,6-pentafluorobenzamide has been shown to synergize with the BCL-2 inhibitor venetoclax in preclinical models of CLL. Another potential future direction is the evaluation of N-{3-chloro-4-[4-(2-furoyl)-1-piperazinyl]phenyl}-2,3,4,5,6-pentafluorobenzamide in other B-cell malignancies, such as follicular lymphoma and marginal zone lymphoma. Finally, the safety and efficacy of N-{3-chloro-4-[4-(2-furoyl)-1-piperazinyl]phenyl}-2,3,4,5,6-pentafluorobenzamide in clinical trials will be an important area of future research.
科学的研究の応用
N-{3-chloro-4-[4-(2-furoyl)-1-piperazinyl]phenyl}-2,3,4,5,6-pentafluorobenzamide has been extensively studied in preclinical models of B-cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL). In vitro studies have shown that N-{3-chloro-4-[4-(2-furoyl)-1-piperazinyl]phenyl}-2,3,4,5,6-pentafluorobenzamide inhibits BTK activity and downstream signaling pathways, leading to decreased proliferation and increased apoptosis of B-cells. In vivo studies have demonstrated that N-{3-chloro-4-[4-(2-furoyl)-1-piperazinyl]phenyl}-2,3,4,5,6-pentafluorobenzamide has potent anti-tumor activity in xenograft models of CLL, MCL, and DLBCL.
特性
IUPAC Name |
N-[3-chloro-4-[4-(furan-2-carbonyl)piperazin-1-yl]phenyl]-2,3,4,5,6-pentafluorobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15ClF5N3O3/c23-12-10-11(29-21(32)15-16(24)18(26)20(28)19(27)17(15)25)3-4-13(12)30-5-7-31(8-6-30)22(33)14-2-1-9-34-14/h1-4,9-10H,5-8H2,(H,29,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKPVOQLJHWLOIE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=C(C=C(C=C2)NC(=O)C3=C(C(=C(C(=C3F)F)F)F)F)Cl)C(=O)C4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15ClF5N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
499.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![ethyl 2-amino-1-[3-(aminosulfonyl)phenyl]-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate](/img/structure/B4669281.png)
![8-hydroxy-4,4,6-trimethyl-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione](/img/structure/B4669282.png)
![N~1~-{3-[methyl(methylsulfonyl)amino]phenyl}-N~2~-[(4-methylphenyl)sulfonyl]-N~2~-(3-nitrophenyl)glycinamide](/img/structure/B4669298.png)
![1-benzyl-5-({4-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-1-piperazinyl}carbonyl)-2,3-dimethyl-1H-indole](/img/structure/B4669303.png)

![ethyl 2-[({[4-(4-pyridinylmethyl)phenyl]amino}carbonothioyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4669318.png)

![2-(3-{[1-(4-methoxyphenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}-1H-indol-1-yl)-N-phenylacetamide](/img/structure/B4669334.png)
![3-allyl-2-(allylthio)-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B4669336.png)
![isopropyl 5-(aminocarbonyl)-2-({[4-(2-chloro-4-fluorobenzyl)-1-piperazinyl]acetyl}amino)-4-methyl-3-thiophenecarboxylate](/img/structure/B4669337.png)
![N-(1-benzyl-5-methyl-1H-pyrazol-3-yl)-5-[(4-tert-butylphenoxy)methyl]-2-furamide](/img/structure/B4669343.png)
![2-(4-chlorophenyl)-N'-{1-[4-(1H-imidazol-1-yl)phenyl]ethylidene}acetohydrazide](/img/structure/B4669345.png)
![N-(4-bromo-2-fluorophenyl)-2-[4-(4-morpholinylcarbonyl)-2-oxo-1(2H)-quinolinyl]acetamide](/img/structure/B4669358.png)
![4-chloro-N-[4-(1-piperidinylcarbonyl)phenyl]benzenesulfonamide](/img/structure/B4669380.png)